molecular formula C22H22N2O4 B2985219 Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate CAS No. 385388-82-9

Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate

Cat. No. B2985219
CAS RN: 385388-82-9
M. Wt: 378.428
InChI Key: LBOPEJVUADMDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate, also known as EDAQB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Heterocycles

The compound belongs to the class of 4-hydroxy-2-quinolones, which are valuable in drug research and development . These compounds are used in the synthesis of related four-membered to seven-membered heterocycles , most of them showing unique biological activities.

Biological and Pharmacological Activities

The chemistry of quinoline-2,4-diones, which are structurally similar to the given compound, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, with over 100 naturally occurring molecules displaying this motif .

Synthesis of Fused Ring Systems

Quinolin-2,4-dione derivatives, which are structurally related to the given compound, are used in the synthesis of fused ring systems . This suggests that “Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate” could potentially be used in similar synthetic applications.

properties

IUPAC Name

ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-4-28-22(27)16-8-10-17(11-9-16)23-20(26)13-24-15(3)12-19(25)18-7-5-6-14(2)21(18)24/h5-12H,4,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOPEJVUADMDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=O)C3=CC=CC(=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate

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